Deacetoxycephalothin
CAS No.: 34691-02-6
Cat. No.: VC0525247
Molecular Formula: C14H14N2O4S2
Molecular Weight: 338.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34691-02-6 |
|---|---|
| Molecular Formula | C14H14N2O4S2 |
| Molecular Weight | 338.4 g/mol |
| IUPAC Name | (6R,7R)-3-methyl-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
| Standard InChI | InChI=1S/C14H14N2O4S2/c1-7-6-22-13-10(12(18)16(13)11(7)14(19)20)15-9(17)5-8-3-2-4-21-8/h2-4,10,13H,5-6H2,1H3,(H,15,17)(H,19,20)/t10-,13-/m1/s1 |
| Standard InChI Key | KCCXIEAFHKKZLW-ZWNOBZJWSA-N |
| Isomeric SMILES | CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O |
| SMILES | CC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O |
| Canonical SMILES | CC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Deacetoxycephalothin (C₁₄H₁₂N₂O₄S₂; CAS 10590-10-0) is chemically designated as (5aR,6R)-6-[[(Thiophen-2-yl)acetyl]amino]-5a,6-dihydro-3H,7H-azeto[2,1-b]furo[3,4-d] thiazine-1,7(4H)-dione . Structurally, it is characterized by a β-lactam ring fused to a dihydrothiazine ring, with a thiophene-acetyl side chain at position 7 and a lactone moiety at position 3 (Figure 1) . The absence of an acetyl group at the 3′-position distinguishes it from cephalothin, altering its reactivity and metabolic stability .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 336.39 g/mol | |
| Molecular Formula | C₁₄H₁₂N₂O₄S₂ | |
| CAS Registry | 10590-10-0 | |
| Solubility | Low aqueous solubility |
Biosynthesis and Enzymatic Pathways
Deacetoxycephalothin is closely linked to the activity of deacetoxycephalosporin C synthase (DAOCS), a non-heme iron(II)/2-oxoglutarate-dependent oxygenase . DAOCS catalyzes the oxidative expansion of penicillin N’s five-membered thiazolidine ring into the six-membered dihydrothiazine ring of deacetoxycephalosporin C (DAOC) . In Acremonium chrysogenum, DAOCS exhibits bifunctionality, performing both ring expansion and subsequent hydroxylation, whereas bacterial systems segregate these steps . The enzymatic mechanism involves Fe(II)-mediated oxygen activation, culminating in substrate epoxidation and ring expansion .
Critical Reaction Steps:
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Substrate Binding: Penicillin N coordinates with Fe(II) at the DAOCS active site .
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Oxygen Activation: 2-Oxoglutarate decarboxylation generates a reactive Fe(IV)=O intermediate .
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Ring Expansion: Epoxidation of the thiazolidine ring followed by rearrangement forms the dihydrothiazine core .
Pharmacokinetics and Metabolism
Key Findings from Clinical Studies:
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Renal Impairment: Uremic patients exhibit a prolonged cephalothin half-life (221 minutes) and sustained deacetylcephalothin levels (>72 hours) .
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Tissue Penetration: Deacetylcephalothin demonstrates reduced cerebrospinal fluid (CSF) penetration compared to cephalothin, limiting its efficacy in meningitis .
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Excretion: >90% of cephalothin is excreted unchanged in urine under normal renal function, whereas <10% is eliminated in severe renal insufficiency .
Pharmacological Activity and Clinical Significance
As a deacetylated metabolite, deacetoxycephalothin retains minimal antibacterial activity compared to cephalothin. Its primary clinical relevance lies in its role as an impurity in cephalothin formulations and a biomarker for drug monitoring in renal impairment .
Antimicrobial Spectrum:
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Gram-Positive Bacteria: Reduced activity against Staphylococcus aureus (MIC₉₀ = 16 µg/mL vs. 2 µg/mL for cephalothin) .
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Gram-Negative Bacteria: Inactive against Escherichia coli and Klebsiella pneumoniae due to poor binding to penicillin-binding proteins .
Toxicological Considerations:
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Nephrotoxicity: Co-administration with aminoglycosides exacerbates renal tubular necrosis in preclinical models .
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Immunogenicity: The thiophene side chain may provoke hypersensitivity reactions, though incidence is lower than with cephalothin .
Synthesis and Industrial Applications
The industrial synthesis of deacetoxycephalothin involves semisynthetic modification of cephalothin:
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Deacetylation: Cephalothin is treated with esterases or alkaline hydrolysis to remove the 3-acetoxymethyl group .
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Lactonization: Acid-catalyzed cyclization forms the lactone derivative, isolated via crystallization .
Process Optimization:
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Catalysts: Tetrabutylammonium bromide enhances reaction efficiency during deacetylation (yield = 82%) .
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Purification: Reverse-phase chromatography achieves >99% purity for pharmaceutical standards .
Future Directions and Research Gaps
Despite advances in enzymatic synthesis, challenges persist in optimizing DAOCS for industrial-scale cephalosporin production. Protein engineering efforts aim to improve DAOCS’s substrate specificity toward penicillin G, which is more cost-effective than penicillin N . Additionally, the role of deacetoxycephalothin in antibiotic resistance mechanisms warrants further investigation, particularly in biofilm-associated infections.
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